An In-Depth Technical Guide to 4-Chloro-3-Fluorobenzaldehyde (CAS: 5527-95-7)
An In-Depth Technical Guide to 4-Chloro-3-Fluorobenzaldehyde (CAS: 5527-95-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-fluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide range of organic compounds.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the benzaldehyde scaffold, imparts specific reactivity and properties that are highly valued in medicinal chemistry and materials science.[2] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-Chloro-3-fluorobenzaldehyde, with a focus on experimental details and data relevant to research and development.
Physicochemical and Spectroscopic Properties
4-Chloro-3-fluorobenzaldehyde is a white to light yellow crystalline powder at room temperature.[1][3] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 5527-95-7 | [1] |
| Molecular Formula | C₇H₄ClFO | [1] |
| Molecular Weight | 158.56 g/mol | [1] |
| Melting Point | 46-50 °C | [1][4] |
| Appearance | White to light yellow to light orange powder to crystal | [1][3] |
| Purity | ≥ 97% (GC) | [1] |
| Flash Point | 96.7 °C (closed cup) | [4] |
| SMILES String | Fc1cc(C=O)ccc1Cl | [4] |
| InChI Key | AZMDWRPTDCIFRD-UHFFFAOYSA-N | [4] |
Spectroscopic Data
The structural elucidation of 4-Chloro-3-fluorobenzaldehyde and its derivatives relies heavily on spectroscopic techniques. Below is a summary of expected spectroscopic data based on its structure and analysis of similar compounds.
| Technique | Expected Data |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the aldehydic proton and three aromatic protons. The aldehydic proton (CHO) should appear as a singlet in the downfield region (around 9.5-10.5 ppm). The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbon (around 190 ppm) and the seven aromatic carbons. The carbon atoms attached to fluorine will show characteristic splitting (C-F coupling). |
| Infrared (IR) Spectroscopy | The IR spectrum is characterized by a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹. Other significant peaks include C-H stretching of the aldehyde and aromatic ring, C=C stretching of the aromatic ring, and C-Cl and C-F stretching vibrations. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z 158. The isotopic pattern of chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key feature. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom (M-1) and the formyl group (M-29). |
Synthesis of 4-Chloro-3-Fluorobenzaldehyde
Several synthetic routes to 4-Chloro-3-fluorobenzaldehyde have been developed. One common laboratory-scale method is the reductive carbonylation of a corresponding aryl halide.
Experimental Protocol: Reductive Carbonylation of 4-Chloro-3-fluoroiodobenzene
This protocol describes a general method for the reductive carbonylation of aryl iodides, which can be adapted for the synthesis of 4-Chloro-3-fluorobenzaldehyde from 4-chloro-3-fluoroiodobenzene.[1][5]
Materials:
-
4-Chloro-3-fluoroiodobenzene
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylacetamide (DMA)
-
Carbon monoxide (CO)
-
Hydrogen (H₂)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
n-Hexane
-
Ethyl acetate
Procedure:
-
In a glovebox, a Teflon-lined stainless steel reactor equipped with a magnetic stirring bar is charged with 4-chloro-3-fluoroiodobenzene (1.0 mmol), rhodium(III) chloride trihydrate (0.025 mmol), triphenylphosphine (0.1 mmol), triethylamine (1.2 mmol), and N,N-dimethylacetamide (2 mL).[1]
-
The autoclave is sealed and then charged with a 1:1 mixture of carbon monoxide and hydrogen gas to a total pressure of 10 bar.[1]
-
The reactor is transferred to a preheated oil bath at 90 °C and the reaction mixture is stirred for 12 hours.[1]
-
After the reaction is complete, the reactor is cooled in an ice-water bath, and the gas is carefully vented.[1]
-
The reaction mixture is diluted with dichloromethane (5 mL) and washed with deionized water (5 x 10 mL) to remove the DMA.[1]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated by rotary evaporation.[1]
-
The crude product is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford pure 4-Chloro-3-fluorobenzaldehyde.[1]
Applications in Research and Drug Development
4-Chloro-3-fluorobenzaldehyde is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] The presence of both chlorine and fluorine atoms on the aromatic ring can significantly influence the biological activity and pharmacokinetic properties of the final molecule.[2]
-
Pharmaceutical Synthesis: This compound serves as a key intermediate in the synthesis of a variety of therapeutic agents. The fluorine atom can enhance metabolic stability and lipophilicity, leading to improved drug profiles.[2] The chlorine atom and the aldehyde group provide multiple sites for further chemical modifications, allowing for the fine-tuning of the molecule's properties to target specific biological pathways.[2] It has been utilized in the synthesis of compounds with potential applications as anti-cancer agents and for treating neurological disorders.[2]
-
Agrochemicals: Similar to its role in pharmaceuticals, 4-Chloro-3-fluorobenzaldehyde is used to construct complex molecules for use in agriculture, such as herbicides and pesticides.
-
Materials Science: The unique electronic properties conferred by the halogen substituents make this aldehyde a useful precursor in the synthesis of specialty polymers and other advanced materials.[1]
Safety and Handling
4-Chloro-3-fluorobenzaldehyde is classified as a hazardous substance and should be handled with appropriate safety precautions.
GHS Hazard Statements:
GHS Pictograms:
-
GHS07 (Exclamation Mark)[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Store in a cool, dry place away from incompatible materials.[1]
Conclusion
4-Chloro-3-fluorobenzaldehyde is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its unique combination of functional groups provides a powerful tool for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and developers working with this compound.
Figure 1. General scheme of the Suzuki-Miyaura coupling of 4-Chloro-3-Fluorobenzaldehyde.
